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Compound of Interest

Compound Name: N-Propylaniline

Cat. No.: B1293793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic
Resonance (1H NMR) spectrum of N-propylaniline. The document details the chemical shifts,
coupling constants, and signal multiplicities, offering a thorough interpretation of the spectral
data. A standardized experimental protocol for the acquisition of the 1H NMR spectrum is also
presented.

Data Presentation: 1H NMR Spectral Data of N-
Propylaniline

The 1H NMR spectrum of N-propylaniline was recorded on a 400 MHz spectrometer in
deuterated chloroform (CDCI3). The resulting data is summarized in the table below for clarity
and comparative analysis.
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- . . Coupling
Signal Chemical Shift L .
. Multiplicity Constant (J) Integration
Assignment () ppm
Hz
Doublet of
Ar-H (ortho) 7.15 8.4,7.4 2H
doublets (dd)
Ar-H (para) 6.67 Triplet (%) 7.3 1H
Ar-H (meta) 6.59 Doublet (d) 7.6 2H
Broad singlet (br
N-H 3.89 - 1H
s)
N-CH2- 3.07 Triplet (t) 7.1 2H
-CH2-CH3 1.70 - 1.57 Multiplet (m) - 2H
-CH3 0.99 Triplet (1) 7.4 3H

Data sourced from supplementary information provided by The Royal Society of Chemistry.[1]

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-resolution

1H NMR spectrum of N-propylaniline.

2.1 Sample Preparation

o Sample Purity: Ensure the N-propylaniline sample is of high purity to avoid signals from

contaminants. If necessary, purify the liquid sample by distillation.

e Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCI3), for its excellent

solubilizing properties for anilines and its well-defined residual solvent peak for referencing.

o Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of N-

propylaniline in 0.6-0.7 mL of CDCI3.

 Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (& = 0.00 ppm). Alternatively, the residual peak of the deuterated
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solvent can be used for calibration (e.g., CHCI3 at 6 7.26 ppm).

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample
height is adequate for the spectrometer's detector, typically around 4-5 cm.

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans (NS): 8 to 16 scans are generally sufficient to obtain a good signal-to-noise
ratio.

Acquisition Time (AT): Typically 3-4 seconds.
Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a
standard organic molecule.

Temperature: The experiment is typically run at room temperature (around 298 K).

2.3 Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the
absorptive mode.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the
spectrum.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the
residual solvent peak to its known chemical shift.
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 Integration: Integrate the area under each signal to determine the relative number of protons
each signal represents.

Visualization of N-Propylaniline Structure and
Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure
of N-propylaniline and the distinct proton environments that give rise to the observed 1H NMR
signals.
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Structure and 1H NMR signal correlation for N-Propylaniline.
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The diagram above illustrates the connectivity of the N-propylaniline molecule and correlates
each distinct proton group to its corresponding signal in the 1H NMR spectrum. The propyl
chain protons are split by their neighbors, giving rise to characteristic triplet and multiplet
signals. The aromatic protons are found in the downfield region and exhibit complex splitting
patterns due to ortho, meta, and para coupling. The N-H proton typically appears as a broad
singlet due to quadrupole broadening and potential chemical exchange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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